

# An In-depth Technical Guide to Boc-D-valine: Structure, Stereochemistry, and Applications

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## Compound of Interest

Compound Name: *tert*-Butoxycarbonyl-D-valine

Cat. No.: B558431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-**tert-butoxycarbonyl-D-valine** (Boc-D-valine), a critical chiral building block in peptide synthesis and pharmaceutical development. This document details its chemical structure, stereochemical properties, and key applications, supported by quantitative data, experimental protocols, and logical diagrams.

## Core Chemical and Physical Properties

Boc-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine.<sup>[1]</sup> The attachment of the *tert*-butoxycarbonyl (Boc) protecting group to the amino function allows for its controlled use in stepwise peptide synthesis.<sup>[1][2]</sup>

## Structural and Identification Data

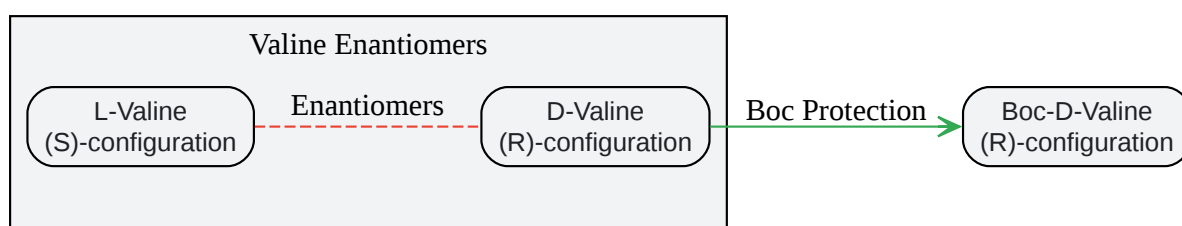
Parameter	Value	Reference
IUPAC Name	(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid	[3][4]
Synonyms	Boc-D-Val-OH, N-Boc-D-valine, N-(tert-Butoxycarbonyl)-D-valine	[5][6]
CAS Number	22838-58-0	[3][5][7]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub>	[3][5][8]
Molecular Weight	217.26 g/mol	[3][4][8]
SMILES	<chem>CC(C)--INVALID-LINK--O)NC(=O)OC(C)(C)C</chem>	[4][9]
InChI Key	SZXBQTSZISFIAO-SSDOTTSWSA-N	[1][4][9]

## Physicochemical Data

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1][5]
Melting Point	79-87 °C	[5]
Boiling Point	341.8 °C at 760 mmHg	[3][6]
Density	1.079 g/cm <sup>3</sup>	[3]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> : +4.5 to +8.0° (c=1 in AcOH)	[8]
Solubility	Sparingly soluble in water. Soluble in DMSO and Methanol.	[1][10]

## Stereochemistry

The stereochemistry of Boc-D-valine is fundamental to its function in chiral synthesis. The "D" designation refers to the configuration at the  $\alpha$ -carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.[4] This is in contrast to the naturally occurring L-valine, which has an (S) configuration at the  $\alpha$ -carbon.[11] The incorporation of D-amino acids like Boc-D-valine into peptides can enhance their stability against enzymatic degradation by proteases, a crucial aspect in drug design.[12]



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Stereochemical relationship of L-Valine, D-Valine, and Boc-D-Valine.

## Experimental Protocols

### Synthesis of Boc-D-valine

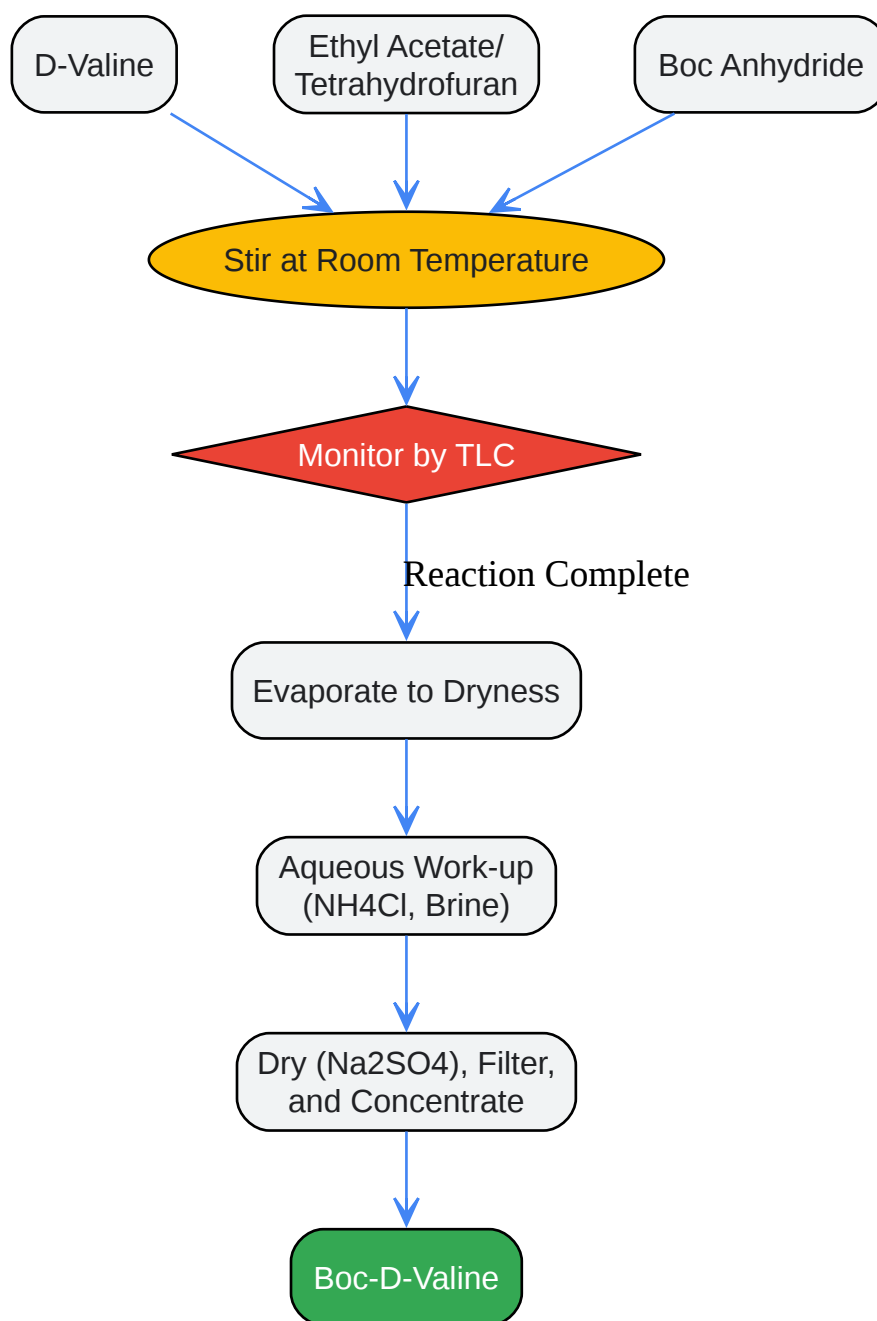
The synthesis of Boc-D-valine typically involves the protection of the amino group of D-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1][3]

Methodology:

- **Dissolution:** Dissolve D-valine in a suitable solvent mixture, such as ethyl acetate and tetrahydrofuran.[3]
- **Addition of Boc Anhydride:** Add di-tert-butyl dicarbonate to the solution.[3]
- **Reaction:** Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

- Work-up:
  - Evaporate the solvent to dryness.[\[3\]](#)
  - Add a saturated ammonium chloride solution to the residue and separate the organic phase.[\[3\]](#)
  - Wash the organic phase with a saturated saline solution.[\[3\]](#)
  - Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield Boc-D-valine.[\[3\]](#)

An alternative method involves dissolving D-valine in an aqueous solution of sodium hydroxide, followed by the addition of tetrahydrofuran and di-tert-butyl dicarbonate, while maintaining the pH between 8 and 9.[\[3\]](#)



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General workflow for the synthesis of Boc-D-valine.

## Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized Boc-D-valine.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the proton environment in the molecule. Expected signals include those for the tert-butyl group, the isopropyl group, and the  $\alpha$ -proton of the valine backbone.
  - $^{13}\text{C}$  NMR: Confirms the carbon framework of the molecule.
- Mass Spectrometry (MS): Used to determine the molecular weight of the compound. For Boc-D-valine, the expected  $[\text{M}+\text{H}]^+$  precursor ion is at  $m/z$  218.1387.[4]
- High-Performance Liquid Chromatography (HPLC): Utilized to assess the purity of the final product.[5]

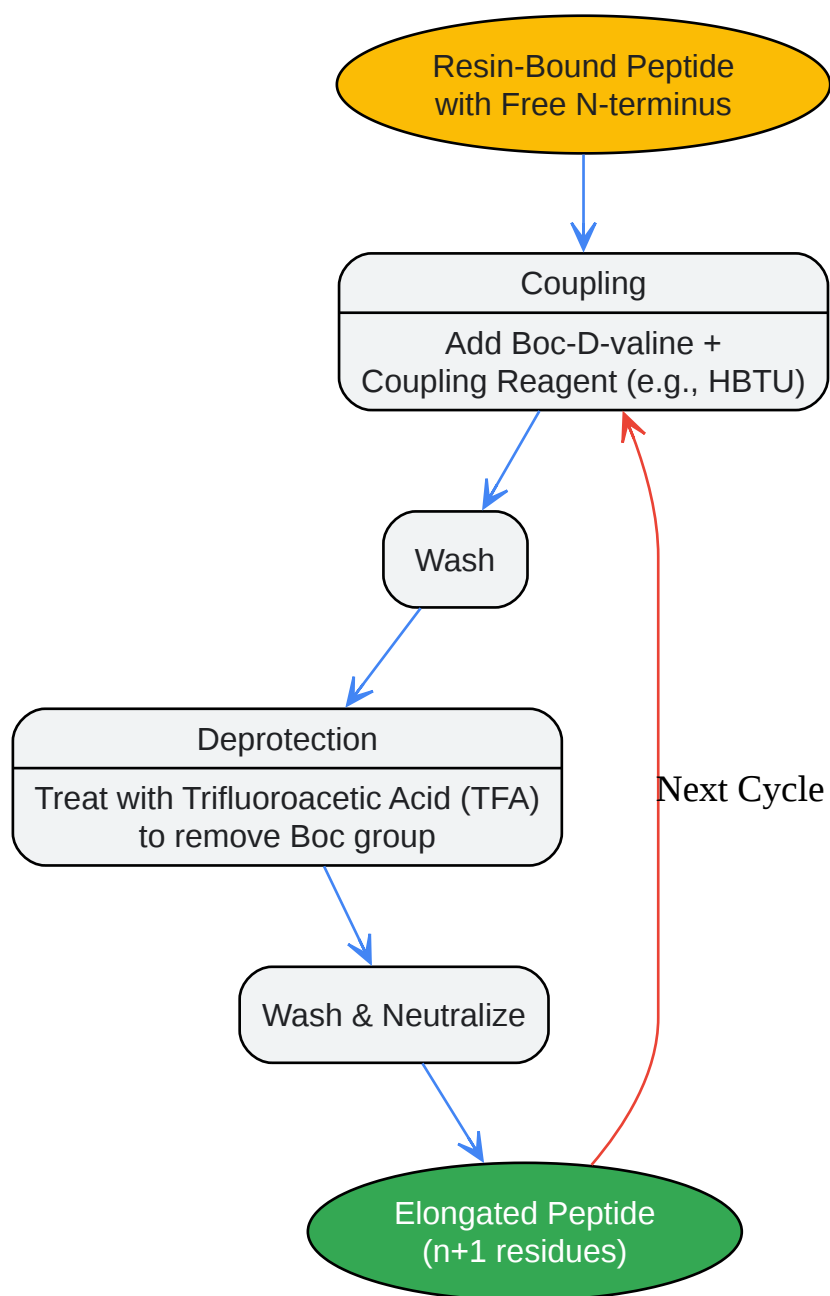
## Applications in Peptide Synthesis

Boc-D-valine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[2][13] This methodology involves the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support.

Role of Boc-D-valine in Boc-SPPS:

- N-terminal Protection: The Boc group protects the  $\alpha$ -amino group of D-valine, preventing self-polymerization and allowing for controlled coupling reactions.[1]
- Coupling: The carboxylic acid of Boc-D-valine is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free N-terminus of the resin-bound peptide.[14][15]
- Deprotection: After coupling, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle.[13][14]

The use of Boc-D-valine and other D-amino acids is of significant interest in the development of therapeutic peptides with improved pharmacokinetic profiles.[12]



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Boc-D-valine in the Boc-SPPS cycle.

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